molecular formula C23H28N4O2S B305321 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Katalognummer B305321
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: JVFBMCOUGAJGPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic applications. It is a small molecule inhibitor of the angiotensin II type 2 receptor (AT2R), which has been implicated in pain signaling pathways and inflammatory responses.

Wirkmechanismus

The mechanism of action of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves inhibition of the AT2R, which is expressed in sensory neurons and has been implicated in pain signaling pathways. By blocking this receptor, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the activity of pain-sensing neurons and dampens the inflammatory response associated with chronic pain.
Biochemical and Physiological Effects:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile and minimal side effects in clinical trials. It is metabolized primarily by the liver and excreted in the urine, with a half-life of approximately 10 hours. In preclinical studies, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce hypersensitivity to mechanical and thermal stimuli, as well as reduce inflammation and oxidative stress in peripheral nerves.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments include its high selectivity for the AT2R, its favorable safety profile, and its potential to reduce pain and inflammation in preclinical models. However, the limitations include the need for careful dosing and monitoring to avoid toxicity, as well as the potential for off-target effects on other receptors or pathways.

Zukünftige Richtungen

There are several potential future directions for research on 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, including:
1. Investigating its efficacy in other types of chronic pain, such as fibromyalgia or diabetic neuropathy.
2. Exploring its mechanism of action in greater detail, including its effects on downstream signaling pathways and gene expression.
3. Developing more targeted delivery methods, such as localized injections or transdermal patches, to improve efficacy and reduce side effects.
4. Investigating its potential for combination therapy with other pain medications or anti-inflammatory agents.
5. Conducting long-term safety studies to assess its potential for toxicity or other adverse effects.
Conclusion:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a promising drug candidate with potential therapeutic applications in chronic pain management. Its mechanism of action and favorable safety profile make it an attractive target for further research, and its efficacy in clinical trials suggests that it may be a valuable addition to the arsenal of pain medications available to patients. Further research is needed to fully understand its potential and limitations, and to develop more targeted delivery methods and combination therapies.

Synthesemethoden

The synthesis of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process has been optimized to yield high purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.

Wissenschaftliche Forschungsanwendungen

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of chronic pain management. It has been shown to have analgesic effects in preclinical models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

Eigenschaften

Produktname

2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Molekularformel

C23H28N4O2S

Molekulargewicht

424.6 g/mol

IUPAC-Name

2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C23H28N4O2S/c1-5-18-9-7-8-17(4)22(18)24-21(28)15-30-23-26-25-20(27(23)6-2)14-29-19-12-10-16(3)11-13-19/h7-13H,5-6,14-15H2,1-4H3,(H,24,28)

InChI-Schlüssel

JVFBMCOUGAJGPD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C

Kanonische SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.